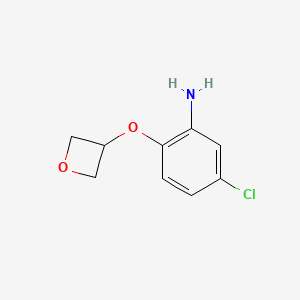

5-Chloro-2-(oxetan-3-yloxy)aniline

Description

Significance of Aryl Anilines in Contemporary Chemical Research

Aryl anilines, or aromatic amines, are fundamental pillars in the architecture of a vast array of organic compounds. Their prevalence is notable in the industrial production of fine chemicals, polymers, agrochemicals, and, most significantly, pharmaceuticals. scbt.com The aniline (B41778) subunit is a common feature in numerous biologically active molecules and medicinally important compounds, making the synthesis of functionalized anilines a topic of enduring interest in chemical research. google.com

The development of efficient synthetic methodologies for creating C-N bonds, such as the Buchwald-Hartwig and Ullmann cross-coupling reactions, has provided robust tools for the preparation of diverse aniline derivatives. google.com Furthermore, research into direct C-H arylation of anilines continues to offer more atom-economical routes to selectively functionalized products. mdpi.com The ability to introduce various substituents onto the aniline ring allows for the precise modulation of a molecule's electronic, steric, and pharmacokinetic properties. The presence of a chlorine atom, as in 5-chloroanilines, is particularly relevant in medicinal chemistry, as halogenation can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. nih.govchemicalbook.com

The Oxetane (B1205548) Moiety in Synthetic Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable and increasingly popular motif in modern synthetic and medicinal chemistry. bldpharm.com Initially considered a synthetic curiosity due to its inherent ring strain, the oxetane ring is now appreciated for the unique combination of properties it imparts to a molecule. It is a small, polar, non-planar, and three-dimensional scaffold that can significantly influence the physicochemical characteristics of a parent compound. bldpharm.comchemsrc.com

In drug discovery, the oxetane moiety is often employed as a bioisostere for less favorable groups, such as gem-dimethyl or carbonyl functionalities. nih.govsmolecule.com Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also reducing the basicity of nearby amines. nih.govbldpharm.comsmolecule.com The introduction of a 3-substituted oxetane, as seen in the subject compound, is particularly advantageous as it does not create a new stereocenter, simplifying synthetic and purification processes. chemsrc.com The growing appreciation for these benefits has spurred significant research into new synthetic methods for the efficient preparation and incorporation of oxetane derivatives into complex molecular architectures. bldpharm.com

Scope and Objectives of Research on 5-Chloro-2-(oxetan-3-yloxy)aniline

The primary research interest in this compound lies in its application as a specialized building block for the synthesis of complex, high-value molecules, particularly for the pharmaceutical industry. The compound itself is not typically the final target but rather a key intermediate designed to introduce a specific set of functionalities into a larger molecular framework.

The key objectives for utilizing this compound in research and development include:

Scaffolding for Biologically Active Molecules: The aniline nitrogen provides a reactive handle for subsequent chemical transformations, such as amide bond formation or participation in cross-coupling reactions, to build more complex structures. Its derivatives are explored for their potential in drug discovery, particularly in targeting inflammatory diseases and cancer.

Use in Kinase Inhibitor Synthesis: The substituted aniline motif is a well-established pharmacophore in a large class of kinase inhibitors used in oncology. The specific substitution pattern of this compound makes it a candidate for the synthesis of novel inhibitors, where the oxetane ether at the ortho position and the chlorine at the meta position can occupy specific pockets in an enzyme's active site. nih.gov

In essence, the research scope for this compound is defined by its role as a carefully crafted architectural element. Its synthesis and application are driven by the objective of streamlining the creation of new chemical entities with optimized, drug-like properties, thereby accelerating the discovery and development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

5-chloro-2-(oxetan-3-yloxy)aniline |

InChI |

InChI=1S/C9H10ClNO2/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2 |

InChI Key |

UMJDSIJQUWBKJM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=C2)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 2 Oxetan 3 Yloxy Aniline and Its Derivatives

Strategies for Aniline (B41778) Core Functionalization

The synthesis of the functionalized aniline core is a critical phase, typically involving the preparation of a nitrobenzene (B124822) intermediate, followed by reduction and halogenation steps.

Synthesis of Substituted Nitrobenzene Precursors

The journey towards 5-Chloro-2-(oxetan-3-yloxy)aniline often commences with the synthesis of a suitably substituted nitrobenzene. A common precursor is a dichloronitrobenzene derivative. For instance, 5-chloro-2-nitroaniline (B48662) can be prepared from m-dichlorobenzene. google.com The process starts with the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene. google.com This intermediate then undergoes high-pressure amination in an autoclave with a suitable solvent to yield 5-chloro-2-nitroaniline. google.com

Another related pathway involves the synthesis of 5-chloro-2-methyl aniline from 4-chloro-2-nitro-toluene. google.com This reaction is carried out by dissolving a polysulfide (such as sodium, calcium, or ammonium (B1175870) polysulfide) in water, adding an ammonium salt, and then reacting it with 4-chloro-2-nitrotoluene (B43163) at a controlled temperature between 30-105 °C. google.com While these examples lead to slightly different anilines, the underlying principle of synthesizing a chlorinated nitroaromatic compound is a cornerstone for accessing the target aniline core.

Reduction of Nitro Groups to Aniline Moieties

The reduction of the nitro group to an amine is a fundamental and widely studied transformation in organic chemistry, essential for forming the aniline moiety. wikipedia.orgnih.gov This conversion was first reported by Nikolay Zinin in 1842. orgoreview.com A variety of methods exist for this purpose, with catalytic hydrogenation and metal-based reductions being the most prevalent. wikipedia.orgyoutube.com

Catalytic hydrogenation using reagents like palladium on carbon (Pd-C) or Raney nickel with hydrogen gas is a clean and efficient method. wikipedia.orgyoutube.com Another classic and industrially significant approach is the Bechamp reduction, which uses iron metal in an acidic medium (like HCl). orgoreview.com Other reagents capable of effecting this transformation include tin(II) chloride (SnCl₂), sodium hydrosulfite, and titanium(III) chloride. wikipedia.org The general mechanism is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. orgoreview.commdpi.com

A specific example is the reduction of 4-chloro-1-methoxy-2-nitrobenzene using hydrazine (B178648) hydrate (B1144303) in the presence of iron trichloride (B1173362) and activated carbon in methanol, which produces 5-chloro-2-methoxyaniline (B1222851) in high yield. chemicalbook.com

Below is a table summarizing common methods for the reduction of aromatic nitro compounds.

| Reagent/System | Conditions | Notes |

| H₂/Pd-C, PtO₂ | Catalytic hydrogenation | Widely used, clean, and efficient. wikipedia.orgyoutube.com |

| Fe/HCl | Acidic medium | Known as the Bechamp reduction; cost-effective. orgoreview.com |

| SnCl₂/HCl | Acidic medium | Classic laboratory method. wikipedia.org |

| Hydrazine Hydrate/FeCl₃ | Reflux in methanol | Effective for substituted nitrobenzenes. chemicalbook.com |

| Sodium Hydrosulfite | Aqueous solution | Can be used for selective reductions. wikipedia.org |

| Trichlorosilane (HSiCl₃) | With a tertiary amine | A metal-free reduction method. nih.gov |

Halogenation and Substituent Introduction on the Aromatic Ring

Introducing substituents, particularly halogens, onto the aniline ring requires careful control due to the high reactivity of the aniline nucleus. The amino group (-NH₂) is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution at the ortho and para positions. byjus.com Direct halogenation of aniline with reagents like bromine water often leads to polysubstitution, forming products like 2,4,6-tribromoaniline (B120722) uncontrollably. byjus.comchemistrysteps.com

To achieve selective monohalogenation, the reactivity of the amino group is often tempered by converting it into an amide via acetylation. chemistrysteps.com The resulting acetanilide (B955) is less activated, allowing for more controlled halogenation. The amide can then be hydrolyzed back to the amine after the halogen has been introduced.

More advanced techniques for selective halogenation are also being developed. For example, electrochemical methods offer precise control over the reaction. acs.orgacs.org By adjusting the electrode potential, one can selectively generate different halogenating species (e.g., halogen radicals, X•, or halogen cations, X⁺), which allows for controlled synthesis of either monohalogenated or dihalogenated anilines under mild, oxidant-free conditions. acs.orgacs.org Another approach involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides, which can then be treated with thionyl halides to achieve selective ortho-chlorination or para-bromination. nih.gov

Approaches to Oxetan-3-yloxy Moiety Introduction

The incorporation of the oxetane (B1205548) ring is a key step that imparts unique physicochemical properties to the final molecule. This typically involves an etherification reaction with an oxetane-based building block.

Oxetane Ring Chemistry and Reactivity

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry. acs.orgnih.govnih.gov They are often used as polar, metabolically stable isosteres for gem-dimethyl or carbonyl groups. beilstein-journals.org The oxetane ring possesses a significant ring strain energy of approximately 106 kJ/mol. tandfonline.com This strain is slightly less than that of a three-membered epoxide ring but greater than that of a five-membered tetrahydrofuran (B95107) (THF) ring, making the oxetane susceptible to ring-opening reactions with various nucleophiles, particularly under Lewis or Brønsted acid catalysis. beilstein-journals.orgtandfonline.com

Despite this reactivity, the oxetane ring is generally stable enough to be carried through multi-step syntheses. acs.org The oxygen atom in the oxetane ring is a good hydrogen bond acceptor. acs.org The synthesis of the oxetane ring itself can be achieved through several methods, with the intramolecular Williamson etherification of a suitable 1,3-diol derivative being one of the most common, despite kinetic challenges. acs.orgnih.gov Other methods include [2+2] cycloadditions (the Paternò–Büchi reaction) and ring expansions of epoxides. beilstein-journals.orgnih.gov

Etherification Reactions involving Oxetan-3-ol (B104164)

The attachment of the oxetane moiety to the aniline core is typically accomplished via an etherification reaction, most commonly a variation of the Williamson ether synthesis. This involves the reaction of a phenoxide, generated from the appropriately substituted phenol (B47542) precursor, with an oxetane bearing a leaving group.

A direct and modern approach involves the Brønsted acid-catalyzed reaction of an alcohol with an oxetan-3-ol derivative. rsc.org This condensation reaction proceeds through the formation of a stabilized oxetane carbocation intermediate, with water as the only byproduct. rsc.org This method is particularly effective for 3-aryl-oxetan-3-ols, where the aryl group can stabilize the transient carbocation, allowing the intact oxetane ring to be coupled with an alcohol. rsc.org

For the synthesis of the title compound, a plausible route involves the reaction of a 4-chloro-2-nitrophenol (B165678) with an activated oxetan-3-yl derivative, followed by the reduction of the nitro group. Alternatively, a nucleophilic aromatic substitution on a precursor like 1,4-dichloro-2-nitrobenzene (B41259) with oxetan-3-ol could form the ether linkage, followed by the reduction of the nitro group to the aniline.

Intramolecular Ring-Opening Reactions in Oxetane Synthesis

The formation of the oxetane ring, a key structural motif, can be achieved through intramolecular reactions. A significant challenge in these syntheses is the inherent ring strain of the four-membered ether, which makes cyclization kinetically less favorable compared to the formation of three, five, or six-membered rings. acs.org Consequently, these reactions often necessitate the use of strong bases and good leaving groups to facilitate the ring closure of acyclic precursors. acs.org

One established method involves the enantioselective reduction of a β-halo ketone, followed by a Williamson ether synthesis-type cyclization promoted by potassium hydroxide. acs.org This approach can yield enantioenriched 2-aryl-substituted oxetanes. acs.org

Furthermore, intramolecular ring-opening of oxetanes themselves can be a powerful strategy to generate new, more complex ring systems. acs.org For instance, Lewis acid-mediated intramolecular oxetane ring-opening has been utilized in the total synthesis of complex natural products. acs.org Additionally, upon activation with an acid, 3-amido substituted oxetanes can undergo intramolecular ring-opening and subsequent cyclization to form oxazoline (B21484) rings. nih.gov This method provides a direct route to 2-oxazolines featuring a hydroxymethyl group at the 4-position. nih.gov

Recent advancements have also demonstrated the utility of metal-free basic conditions for the intramolecular ring opening of oxetane carboxamides with mild nucleophiles like nitrogen heterocycles. acs.org This approach allows for a one-pot amide formation and oxetane ring-opening/cyclization, yielding structurally complex molecules from simple starting materials. acs.org

Direct Synthesis and Optimization Protocols

The direct synthesis of this compound and its derivatives often involves multi-step sequences that can be optimized for efficiency and yield. Key strategies include one-pot procedures and the careful selection of catalysts and reaction conditions.

One-Pot Synthetic Procedures for this compound Analogs

One-pot synthetic approaches offer significant advantages in terms of efficiency and resource utilization by minimizing intermediate isolation and purification steps. For instance, a one-pot approach combining amide formation and subsequent oxetane ring-opening/cyclization has been developed. acs.org This method allows for the generation of significant molecular complexity from readily available substrates in a single synthetic operation. acs.org

Another relevant one-pot procedure involves the catalytic transfer hydrogenation of a nitroaromatic precursor, such as 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene, to the corresponding aniline. google.com This process can be followed by a gaseous hydrogenation step to complete the reduction. google.com Such a combined approach can lead to higher purity of the final aniline product. google.com

Catalyst Systems and Reaction Conditions for this compound Formation

The formation of the ether linkage and the reduction of a nitro group are critical steps in the synthesis of this compound. The choice of catalyst and reaction conditions is paramount to achieving high yields and selectivity.

For the reduction of related halonitroarenes, platinum-based catalysts, such as platinum on carbon, are often employed. google.com To prevent undesired dehalogenation during the hydrogenation of halonitroarenes, various additives can be used. These include sulfided platinum on carbon, thioethers, and compounds that maintain a basic pH. google.com For the catalytic transfer hydrogenation of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene, a system using sulfided 3% platinum on carbon with ammonium formate (B1220265) in butanol at 85°C has been shown to be effective, achieving high conversion. google.com

In the context of forming oxazoline derivatives from 3-amido oxetanes, Indium(III) triflate (In(OTf)₃) has been identified as an effective catalyst for the intramolecular cyclization. nih.gov This mild process works for a variety of 3-amido oxetanes with different electronic properties, including aromatic, aliphatic, and α,β-unsaturated amides, as well as carbamates. nih.gov

| Catalyst System | Reactants | Product | Conditions | Reference |

| Sulfided 3% Platinum on Carbon / Ammonium Formate | 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene | 5-chloro-2-(2,4-dichlorophenoxy)aniline | n-butanol, 85°C | google.com |

| In(OTf)₃ | 3-Amido oxetanes | 2-Oxazolines | - | nih.gov |

Isolation and Purification Methodologies

The isolation and purification of the target compound, this compound, and its intermediates are crucial for obtaining a product of high purity. Following the synthesis, which may involve the reduction of a nitro-precursor, standard work-up procedures are employed.

For instance, after a reaction involving the reduction of a nitroaromatic compound, the organic phase is typically separated. google.com This is followed by washing the organic phase, often to neutrality, to remove any remaining reagents or byproducts. google.com The final step is distillation of the organic phase to isolate the desired aniline. google.com In some cases, vacuum distillation is employed to collect the fraction boiling at a specific temperature and pressure range, ensuring the purity of the final product. google.com

Stereoselective Synthesis and Chiral Induction in Oxetane-Derived Structures

The synthesis of chiral molecules containing the oxetane moiety is of significant interest due to their potential applications in medicinal chemistry. Enantioselective desymmetrization has emerged as a powerful strategy for creating chiral complexity from prochiral oxetanes. nih.govresearchgate.net

Enantioselective Desymmetrization Approaches

Enantioselective desymmetrization of prochiral oxetanes provides an efficient route to chiral alcohols and ethers. nih.govresearchgate.net This strategy relies on the use of chiral catalysts to selectively open the oxetane ring, leading to the formation of a stereocenter.

Chiral phosphoric acids (CPAs) have proven to be highly effective organocatalysts for the desymmetrization of oxetanes. thieme-connect.comacs.org For example, a CPA catalyst can facilitate the intramolecular nucleophilic ring-opening of oxetanes by a pendant alcohol, resulting in the formation of enantioenriched 1,4-dioxanes and other oxa-heterocycles with high yields and excellent enantioselectivities. thieme-connect.com This method has been successfully applied to the synthesis of oxa-heterocycles bearing quaternary carbon stereocenters. thieme-connect.com

In another application, CPAs have been used to catalyze the enantioselective desymmetrization of prochiral oxetanes to synthesize chiral 2H-1,4-benzoxazines. acs.org This transition metal- and oxidant-free method provides high yields and enantioselectivities for a broad range of oxetane substrates. acs.org The reaction conditions are typically mild, and the process has been used to access key intermediates for therapeutic candidates. acs.org The success of this desymmetrization can be influenced by the substituents on the oxetane ring. For example, oxetane substrates with methyl substituents have shown better enantioselectivity compared to those with larger propyl or n-butyl groups. acs.org

Transition metal catalysis also plays a role in the enantioselective desymmetrization of oxetanes. For instance, Co(III)-(salen) complexes have been used to catalyze the intramolecular enantioselective desymmetrization of oxetanes, leading to the formation of functionalized tetrahydrofurans with high enantioselectivity. acs.org

| Catalyst Type | Reaction | Substrate Scope | Key Feature | Reference |

| Chiral Phosphoric Acid (CPA) | Intramolecular nucleophilic ring-opening | Prochiral oxetanes with pendant alcohols | Forms enantioenriched 1,4-dioxanes and other oxa-heterocycles | thieme-connect.com |

| Chiral Phosphoric Acid (CPA) | Enantioselective desymmetrization | Prochiral 3-substituted oxetanes | Synthesizes chiral 2H-1,4-benzoxazines | acs.org |

| Co(III)-(salen) complexes | Intramolecular enantioselective desymmetrization | Prochiral oxetanes | Forms functionalized tetrahydrofurans | acs.org |

Chiral Catalyst Development for Oxetane Ring Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule can profoundly influence its biological activity. In the context of this compound and its derivatives, the oxetane ring presents a key structural motif that can be manipulated to introduce chirality. The development of chiral catalysts for the enantioselective transformation of the oxetane ring is therefore a critical area of research. These transformations primarily involve the asymmetric ring-opening of a prochiral oxetane or the kinetic resolution of a racemic oxetane, leading to the formation of valuable chiral building blocks.

The inherent ring strain of oxetanes makes them susceptible to ring-opening reactions with various nucleophiles. acs.org However, achieving high enantioselectivity in these transformations is a significant challenge due to the relatively low ring strain compared to epoxides, making the oxetane ring harder to open. rsc.org The development of effective chiral catalysts requires careful consideration of the catalyst architecture, the nature of the nucleophile, and the reaction conditions.

Catalytic Asymmetric Nucleophilic Openings

A primary strategy for introducing chirality involves the catalytic asymmetric nucleophilic opening of 3-substituted oxetanes. This desymmetrization process can generate highly functionalized three-carbon chiral building blocks with tertiary or quaternary stereocenters. rsc.org The success of this approach hinges on the ability of a chiral catalyst to differentiate between the two enantiotopic faces of the prochiral oxetane.

Several classes of chiral catalysts have been explored for this purpose:

Chiral Brønsted Acids: These catalysts have emerged as a powerful tool for the asymmetric ring-opening of oxetanes. rsc.org Chiral phosphoric acids, for instance, can activate the oxetane by protonating the oxygen atom, making it more susceptible to nucleophilic attack. The chiral environment provided by the catalyst directs the incoming nucleophile to one side of the ring, leading to the formation of a specific enantiomer. The choice of the nucleophile is critical, with sulfur nucleophiles like 2-mercaptobenzothiazoles showing promise in achieving excellent yields and enantioselectivities. researchgate.net

Chiral Lewis Acids: Chiral Lewis acid catalysis offers another avenue for the enantioselective ring-opening of oxetanes. These catalysts, often based on metal complexes with chiral ligands, coordinate to the oxetane oxygen, enhancing its electrophilicity. rsc.orgacs.org The design of the chiral ligand is paramount in creating a stereochemically defined pocket that controls the trajectory of the nucleophilic attack. For example, chiral boron reagents have been investigated, although early examples showed moderate enantioselectivity. rsc.org More recent advancements have focused on developing more sophisticated ligand systems to improve chiral induction.

Metal Catalysis: Transition metal-based catalysts have also been employed in the asymmetric transformation of oxetanes. For instance, iridium complexes with chiral ligands such as tol-BINAP have been used in the reductive coupling of oxetanones with allylic acetates to produce chiral α-stereogenic oxetanols. nih.gov While this example involves an oxetanone, the principle of using chiral metal complexes to control stereochemistry is broadly applicable to oxetane transformations. Dual catalytic systems, such as a Ni/Co system, have also been explored for the cross-electrophile ring-opening of oxetanes, highlighting the potential for innovative catalytic strategies. acs.org

Challenges and Future Directions

Despite the progress, several challenges remain in the development of chiral catalysts for oxetane ring transformations. One significant hurdle is the remote position of the chiral center being formed relative to the catalyst's chiral moiety, which can make efficient chiral induction difficult. rsc.org Another challenge is the potential for the alcohol product of the ring-opening reaction to act as a competing nucleophile. rsc.org

Mechanistic Investigations of Reactions Involving 5 Chloro 2 Oxetan 3 Yloxy Aniline

Elucidation of Reaction Pathways and Intermediates

There is no available scientific literature that elucidates the specific reaction pathways and intermediates for reactions involving 5-chloro-2-(oxetan-3-yloxy)aniline.

Kinetic Studies and Rate Law Determination

No kinetic studies or rate law determinations for reactions involving this compound have been reported in the accessible scientific literature.

Role of Specific Functional Groups in Reaction Mechanisms

While the individual functional groups—the aniline (B41778), the chloro group, and the oxetane (B1205548) ether—have well-documented roles in organic chemistry, there are no specific studies on their combined influence on the reaction mechanisms of this compound. The interplay between the electron-donating amino group, the electron-withdrawing chloro group, and the unique steric and electronic properties of the oxetane ring in a specific reaction context has not been investigated.

Solvent Effects and Catalytic Cycle Analysis

There is no information available regarding the analysis of solvent effects or catalytic cycles for reactions in which this compound is a reactant.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal tool for defining the connectivity and spatial arrangement of atoms in 5-Chloro-2-(oxetan-3-yloxy)aniline. Both ¹H and ¹³C NMR are utilized to create a comprehensive map of the molecule's hydrogen and carbon framework.

In ¹H NMR spectra, the protons on the aromatic ring typically appear in the downfield region, with their chemical shifts and coupling constants providing clear evidence of the substitution pattern on the aniline (B41778) ring. The protons of the oxetane (B1205548) ring exhibit characteristic signals that confirm the presence of this four-membered heterocycle and its connection to the aniline core through an ether linkage.

¹³C NMR spectroscopy complements the proton NMR data by identifying each unique carbon atom in the molecule. The signals for the aromatic carbons are influenced by the electron-withdrawing chloro group and the electron-donating amino and oxetanyloxy groups. The carbon atoms of the oxetane ring have distinct chemical shifts that confirm its structural integrity.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.88 | d, J=8.5 Hz | 1H | Ar-H |

| 6.75 | dd, J=8.5, 2.5 Hz | 1H | Ar-H |

| 6.71 | d, J=2.5 Hz | 1H | Ar-H |

| 5.15 | p, J=6.0 Hz | 1H | OCH (oxetane) |

| 4.95 | t, J=6.5 Hz | 2H | OCH₂ (oxetane) |

| 4.60 | t, J=6.0 Hz | 2H | OCH₂ (oxetane) |

| 4.20 | s (br) | 2H | NH₂ |

| Note: These are predicted values and may differ from experimental results. Chemical shifts and coupling constants are dependent on the solvent and instrument used. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups within this compound by detecting the vibrational frequencies of their constituent bonds.

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, the C-O stretching of the aryl ether, and the C-Cl stretching of the chloroalkane. The presence of the oxetane ring is confirmed by its characteristic C-O-C stretching vibrations.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H Stretch (Amine) |

| 1620-1580 | Medium | N-H Bend (Amine) |

| 1250-1200 | Strong | Aryl-O Stretch (Ether) |

| 1000-950 | Strong | C-O-C Stretch (Oxetane) |

| 800-750 | Strong | C-Cl Stretch |

| Note: These are predicted values and may differ from experimental results. The exact position and intensity of absorption bands can be influenced by the sampling method. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight and information about the structural components of this compound through analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum will confirm the compound's molecular weight of 199.63 g/mol . cymitquimica.comsmolecule.com A characteristic isotopic peak at [M+2]⁺ with an intensity of about one-third of the molecular ion peak will be indicative of the single chlorine atom.

Table 3: Key Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 199/201 | ~3:1 | [M]⁺ (Molecular Ion) |

| 142 | Variable | [M - C₃H₅O]⁺ |

| 127 | Variable | [M - C₄H₆O₂]⁺ |

| Note: These are predicted values and may differ from experimental results. Fragmentation patterns can vary with the ionization technique used. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise bond lengths, bond angles, and the conformation of the this compound molecule in the solid state. Such an analysis would reveal the planarity of the aniline ring, the puckering of the oxetane ring, and the spatial relationship between the various substituents. To date, no public X-ray crystallographic data for this specific compound is available.

Advanced Analytical Methodologies for Purity and Stability

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 5-Chloro-2-(oxetan-3-yloxy)aniline. It is instrumental for determining the purity of the compound and for quantifying the relative amounts of its enantiomers.

For purity assessment, a reverse-phase HPLC method is typically employed. This method separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.comsielc.com The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with additives like formic acid or phosphoric acid to improve peak shape and resolution. sielc.comsielc.com Impurities, which may include starting materials, by-products from the synthesis, or degradation products, will have different retention times compared to the main peak of this compound. Quantification of these impurities is achieved by comparing their peak areas to that of a reference standard, often expressed as an area percentage. oup.com

Due to the presence of a stereocenter in the oxetane (B1205548) moiety, this compound can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to control the enantiomeric composition. nih.govheraldopenaccess.us Chiral HPLC is the method of choice for determining the enantiomeric excess (ee), which is a measure of the purity of a chiral substance. heraldopenaccess.uspharmaguru.co This is accomplished using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their excellent chiral recognition capabilities. mdpi.comresearchgate.net The mobile phase in chiral separations can be either normal-phase (e.g., hexane/ethanol) or reverse-phase, depending on the specific CSP and the analyte. researchgate.net The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. pharmaguru.co

Table 1: Illustrative HPLC Method Parameters for Purity and Chiral Analysis

| Parameter | Purity Assessment (Reverse-Phase) | Enantiomeric Excess (Chiral) |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak® IC, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | n-Hexane : Ethanol (50:50, v/v) |

| Gradient/Isocratic | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV at 254 nm | UV at 254 nm |

| Column Temperature | 30 °C | 25 °C |

| Injection Volume | 10 µL | 10 µL |

This table is for illustrative purposes and actual conditions would require method development and validation.

Gas Chromatography (GC) for Volatile Impurity Analysis

While HPLC is ideal for non-volatile compounds, Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile impurities that may be present in a sample of this compound. oup.comepa.gov These impurities often include residual solvents from the manufacturing process. thermofisher.cnshimadzu.comthermofisher.com The presence of residual solvents in a drug substance is strictly controlled as they can have toxicological effects and may affect the physicochemical properties of the final product. shimadzu.comthermofisher.com

The standard method for this analysis is headspace GC, where the sample is heated in a sealed vial, and the vapor phase (headspace) containing the volatile solvents is injected into the GC system. thermofisher.cnmdpi.com This technique prevents non-volatile matrix components from contaminating the GC system. A flame ionization detector (FID) is commonly used for this analysis due to its high sensitivity towards organic compounds and a wide linear range. oup.com The separation of different solvents is achieved based on their boiling points and interactions with the stationary phase of the GC column. nih.gov Identification and quantification are performed by comparing the retention times and peak areas of the analytes to those of known solvent standards. shimadzu.com

Table 2: Typical GC-Headspace Conditions for Residual Solvent Analysis

| Parameter | Condition |

| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min |

| Injector Temperature | 250 °C |

| Detector (FID) Temp | 260 °C |

| Headspace Vial Temp | 80 °C |

| Headspace Incubation Time | 15 min |

This table is for illustrative purposes and actual conditions would require method development and validation according to guidelines like USP <467>. thermofisher.cn

Thermal Analysis Techniques for Solid-State Behavior

Thermal analysis techniques are crucial for characterizing the solid-state properties of a pharmaceutical compound, which can significantly influence its stability, solubility, and bioavailability. perkinelmer.com.arthermalsupport.com For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most relevant techniques.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. perkinelmer.com.arthermalsupport.com It is used to detect thermal events such as melting, crystallization, and solid-state transitions. tainstruments.com This information is vital for identifying and characterizing different polymorphic forms of a substance. perkinelmer.com.arresearchgate.neteuropeanpharmaceuticalreview.com Polymorphs are different crystalline structures of the same compound, and they can have distinct physical properties. thermalsupport.com A DSC thermogram can reveal the melting point of the stable form and may also show exothermic crystallization or endothermic melting of less stable (metastable) forms. tainstruments.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. veeprho.comaurigaresearch.comimprovedpharma.com TGA is primarily used to determine the thermal stability of a compound and to quantify the amount of volatile content, such as water (moisture) or residual solvents. improvedpharma.comparticle.dk When a sample of this compound is heated in a TGA instrument, a weight loss at lower temperatures (e.g., below 120°C) typically indicates the loss of adsorbed water or solvents. improvedpharma.com Decomposition of the compound occurs at higher temperatures and is observed as a significant weight loss. hidenanalytical.com Combining DSC and TGA provides a comprehensive understanding of the thermal behavior of the material. improvedpharma.com For instance, a weight loss observed in TGA that corresponds to an endothermic event in DSC can confirm the desolvation of a solvated crystal form. improvedpharma.com

Table 3: Summary of Thermal Analysis Data Interpretation

| Thermal Event | DSC Observation | TGA Observation | Interpretation |

| Desolvation/Dehydration | Endotherm | Weight loss in the corresponding temperature range | Loss of solvent or water from the crystal lattice. improvedpharma.com |

| Melting | Sharp endotherm | No significant weight loss prior to the event | Transition from solid to liquid phase. tainstruments.com |

| Polymorphic Transition | Endotherm or Exotherm | No weight loss | Conversion from one crystalline form to another. researchgate.net |

| Decomposition | Complex exothermic/endothermic profile | Significant weight loss | Thermal degradation of the compound. particle.dk |

This table provides a general guide to the interpretation of thermal analysis data.

Derivatization and Analog Synthesis of 5 Chloro 2 Oxetan 3 Yloxy Aniline

Modifications on the Aromatic Ring System

The substituted aniline (B41778) ring of 5-Chloro-2-(oxetan-3-yloxy)aniline offers multiple sites for chemical modification, allowing for the introduction of a wide range of functional groups to modulate its electronic and steric properties.

Halogenation and Nitro Group Manipulations

The introduction and manipulation of halogen and nitro groups on the aromatic ring are fundamental strategies in the synthesis of analogs. While direct halogenation or nitration on this compound is not extensively documented in publicly available literature, the synthesis of related analogs provides insight into the feasibility of such transformations.

The synthesis of various halogenated analogs demonstrates the accessibility of compounds with alternative substitution patterns. For instance, bromo and iodo analogs have been synthesized, indicating that the core structure is amenable to the introduction of different halogens at the 5-position.

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 5-Bromo-2-(oxetan-3-yloxy)aniline | 1599386-56-7 | C9H10BrNO2 |

| 5-Iodo-2-(oxetan-3-yloxy)aniline | 1593412-17-9 | C9H10INO2 |

The manipulation of nitro groups is a common strategy in the synthesis of substituted anilines. For example, the synthesis of 5-chloro-2-nitroaniline (B48662) is often achieved through the nitration of 3-chloroaniline (B41212) followed by hydrolysis. nih.govbeilstein-journals.org A typical synthetic route involves the formylation of 3-chloroaniline, followed by nitration with a mixture of nitric acid and acetic anhydride, and subsequent hydrolysis to yield 5-chloro-2-nitroaniline. beilstein-journals.org This precursor could then, in principle, be used to introduce the oxetane (B1205548) ether.

Alkoxy and Alkyl Substituent Variations

Varying the alkoxy and alkyl substituents on the aromatic ring allows for fine-tuning of the molecule's lipophilicity and steric bulk. Several analogs of this compound with different alkyl and alkoxy groups have been reported.

For instance, the methyl analog, 5-Methyl-2-(oxetan-3-yloxy)aniline, has been synthesized and is used as a building block in medicinal chemistry. nih.gov The synthesis of this compound can be achieved through the reaction of 4-methyl-2-nitroaniline (B134579) with oxetan-3-ol (B104164). nih.gov Furthermore, variations in the alkoxy group attached to the aniline ring, such as in 5-Chloro-2-methoxyaniline (B1222851), provide another avenue for analog synthesis.

| Compound Name | CAS Number | Key Variation |

|---|---|---|

| 5-Methyl-2-(oxetan-3-yloxy)aniline | Not available | Methyl group at position 5 |

| 3-Methyl-2-(oxetan-3-yloxy)aniline | Not available | Methyl group at position 3 |

| 5-Chloro-2-methoxyaniline | 95-85-2 | Methoxy group at position 2 |

Aniline Nitrogen Derivatization

The aniline nitrogen atom is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through reactions such as acylation, alkylation, and sulfonylation. A common derivatization is the acylation of the aniline to form an amide. For example, aniline can react with chloroacetyl chloride to form 2-chloro-N-phenylacetamide. ekb.eg This type of reaction can be applied to this compound to generate a library of amide derivatives.

The interaction of chalcones with substituted anilines can lead to the formation of N-(1,3-diphenylallylidene) anilines, demonstrating another potential pathway for derivatizing the aniline nitrogen. researchgate.net

Structural Variations of the Oxetane Moiety

The oxetane ring is a key structural feature, and its modification or replacement can have a significant impact on the compound's properties. The high ring strain of oxetanes (approximately 25.5 kcal/mol) influences their reactivity and conformation. beilstein-journals.org

Deuterium (B1214612) Labeling for Mechanistic Studies

For instance, a ketone precursor to the oxetane alcohol could be reduced with a deuterium source, such as lithium aluminum deuteride (B1239839) (LiAlD4), to introduce a deuterium atom at the 3-position of the oxetane ring. The synthesis of deuterium-labeled analogs of 4-oxo-2(E)-nonenal demonstrates the use of reagents like lithium aluminum deuteride and deuterium oxide for specific deuterium incorporation. nih.govnih.gov In some oxetane syntheses, the use of deuterated solvents like methanol-d4 (B120146) did not result in deuterium incorporation, providing insight into the reaction mechanism. acs.org

Ring Expansion or Contraction Strategies (e.g., Oxolane Analogs)

Altering the size of the heterocyclic ether ring can significantly modify the compound's conformational properties and biological activity. Strategies for both the expansion of the oxetane ring to larger heterocycles and the synthesis of oxetane analogs from smaller rings have been developed.

Ring expansion of oxetanes can be achieved through reactions with diazo compounds or via metal-catalyzed cycloadditions. acs.orgsioc-journal.cn For example, vinyl-substituted oxetanes can undergo ring expansion to form dihydropyrans. researchgate.net Conversely, oxetanes can be synthesized through the ring contraction of five-membered rings, such as the alcoholysis of γ-lactones. beilstein-journals.org

| Compound Name | CAS Number | Key Structural Variation |

|---|---|---|

| 2-(oxolan-3-yloxy)aniline | 917909-29-6 | Oxolane ring instead of oxetane |

| 2-chloro-5-fluoro-N-[1-(oxolan-3-yl)ethyl]aniline | Not available | Substituted ethylamine (B1201723) with an oxolane ring |

Substitution Patterns on the Oxetane Ring

The oxetane ring in this compound offers several avenues for substitution, primarily centered around the C3 position and potential ring-opening reactions. These modifications can introduce new functional groups and alter the physicochemical properties of the parent molecule.

One plausible strategy for derivatization involves the nucleophilic substitution at the C3 position of the oxetane ring, although this would typically be accomplished on a precursor to this compound, such as a 3-halo-oxetane, prior to its ether linkage to the aniline. However, if the oxetane ring were to be opened, a variety of substituents could be introduced. For instance, acid-catalyzed ring-opening in the presence of a nucleophile could lead to the formation of 1,3-disubstituted propanes.

Another approach involves the synthesis of analogs with substituents directly on the oxetane ring, starting from a functionalized oxetane building block. For example, using a 3-substituted oxetan-3-ol in the initial synthesis would result in a 3'-substituted analog of this compound. The reactivity of 3-aminooxetanes in intermolecular annulation reactions also suggests pathways to more complex structures. rsc.org

Below is a table of potential derivatives of this compound with substitution on the oxetane ring, based on general reactivity patterns of oxetanes.

| Derivative Name | Substitution on Oxetane Ring | Potential Synthetic Route | Reference for Analogous Reaction |

| 1-(4-Chloro-2-(3-hydroxypropoxy)phenyl)ethan-1-one | Hydroxypropyl chain | Acid-catalyzed ring-opening of the oxetane with water. | acs.org |

| N-(3-(2-Amino-4-chlorophenoxy)propyl)acetamide | N-acetylamino-propyl chain | Ring-opening with an amine followed by acetylation. | nih.gov |

| 5-Chloro-2-((3-methyloxetan-3-yl)oxy)aniline | 3'-Methyl | Synthesis from 2-amino-4-chlorophenol (B47367) and 3-methyl-3-(tosyloxy)oxetane. | acs.org |

It is important to note that these are proposed derivatives based on the known reactivity of the oxetane functional group, and experimental validation would be necessary to confirm the feasibility of these transformations on the specific scaffold of this compound.

Heterocyclic Ring Incorporations and Hybrid Structures

The aniline functional group of this compound is a versatile handle for the construction of various heterocyclic rings, leading to hybrid structures that combine the oxetane-aniline core with other pharmacologically relevant moieties like pyrazoles, pyridines, and triazoles.

Pyrazole (B372694) Derivatives:

The synthesis of pyrazole rings typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com In the context of this compound, this would necessitate the conversion of the aniline to a hydrazine, which could then react with a suitable diketone. Alternatively, the aniline itself can be a precursor in certain pyrazole syntheses. For example, the reaction of an aniline with α,β-ethylenic ketones can lead to pyrazoline intermediates, which can then be oxidized to pyrazoles. nih.gov

Pyridine (B92270) Derivatives:

The construction of a pyridine ring onto the aniline scaffold can be achieved through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an amine. baranlab.orgnih.gov By utilizing this compound as the amine component, a substituted pyridine ring could be fused or linked to the parent molecule. Another approach involves cycloaddition reactions, where a diene and a dienophile react to form a cyclohexene (B86901) ring, which can then be oxidized to a pyridine. nih.gov

Triazole Derivatives:

Triazole rings, particularly 1,2,3-triazoles, are often synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne, frequently catalyzed by copper(I) (CuAAC or "click chemistry"). researchgate.net To create a triazole derivative of this compound, one could first convert the aniline to an azide. This azide could then be reacted with a variety of alkynes to generate a library of triazole-containing hybrids. The synthesis of 1,2,4-triazoles can be achieved from anilines through multi-component reactions. sci-hub.st

The table below outlines potential heterocyclic hybrid structures derived from this compound and the general synthetic strategies to obtain them.

| Heterocyclic Hybrid | Incorporated Heterocycle | General Synthetic Approach | Reference for Analogous Reaction |

| 1-(5-Chloro-2-(oxetan-3-yloxy)phenyl)-3,5-dimethyl-1H-pyrazole | Pyrazole | Reaction of the corresponding hydrazine with acetylacetone. | nih.gov |

| 2-(5-Chloro-2-(oxetan-3-yloxy)phenyl)-4,6-dimethylpyridine | Pyridine | Hantzsch-type condensation with an appropriate diketone and aldehyde. | baranlab.org |

| 4-((1-(5-Chloro-2-(oxetan-3-yloxy)phenyl)-1H-1,2,3-triazol-4-yl)methyl)morpholine | 1,2,3-Triazole | Conversion of the aniline to an azide, followed by a CuAAC reaction with a propargyl morpholine. | researchgate.netresearchgate.net |

The synthesis of these hybrid structures would significantly expand the chemical diversity of derivatives obtainable from this compound. The successful implementation of these synthetic routes would require careful optimization of reaction conditions and purification methods.

Synthetic Applications and Utility of 5 Chloro 2 Oxetan 3 Yloxy Aniline

Building Block in Multistep Organic Syntheses

5-Chloro-2-(oxetan-3-yloxy)aniline has proven to be an essential component in the multistep synthesis of complex heterocyclic compounds. A notable application is in the preparation of pyrazolopyrimidine derivatives. In one documented synthetic route, this aniline (B41778) derivative is a key starting material for creating potent inhibitors of LIM kinase (LIMK). The synthesis involves the initial formation of a pyrazole (B372694) ring, followed by the construction of the fused pyrimidine (B1678525) system, where the 5-chloro-2-(oxetan-3-yloxy)phenyl moiety is a crucial part of the final molecular structure.

Furthermore, its role extends to the synthesis of novel kinase inhibitors. For instance, it has been utilized in the development of inhibitors for hematopoietic progenitor kinase 1 (HPK1), a target in cancer immunotherapy. The synthetic pathway leverages the aniline group for the construction of a core scaffold, demonstrating its utility in creating medicinally relevant compounds.

Precursor for Advanced Chemical Intermediates

The reactivity of this compound allows for its conversion into a variety of advanced chemical intermediates. The primary amino group can be readily diazotized and substituted, or acylated to form amides, which can then undergo further transformations. These intermediates are often more complex and tailored for specific subsequent reactions.

Utility in the Construction of Diverse Molecular Scaffolds

The inherent structural motifs of this compound make it a valuable tool for constructing a wide range of molecular scaffolds. The combination of the substituted phenyl ring and the oxetane (B1205548) group is particularly sought after in drug discovery programs. The oxetane ring, in particular, is often used as a replacement for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability.

Its application is evident in the synthesis of compounds with diverse core structures, including those based on quinoline, pyrimidine, and pyrazole. The aniline functionality can be used to build these heterocyclic systems through various cyclization reactions, while the chloro- and oxetanyloxy-substituents modulate the electronic and steric properties of the resulting scaffold.

Role in Catalyst Development and Ligand Design

While direct applications in catalyst development are not extensively documented, the structural features of this compound suggest its potential as a precursor for ligand design. The aniline group can be functionalized to incorporate coordinating atoms, such as phosphorus or nitrogen, to create ligands for transition metal catalysis. The chloro-substituent offers a site for further modification through cross-coupling reactions, allowing for the fine-tuning of the ligand's electronic and steric environment. The oxetane moiety could also play a role in influencing the solubility and stability of the resulting metal complexes.

Applications in Materials Chemistry

In the realm of materials chemistry, aniline derivatives are fundamental building blocks for synthesizing polymers and functional materials. Although specific examples utilizing this compound are not prominently reported, its structure lends itself to such applications. The aniline group can be polymerized to form polyanilines, a class of conducting polymers. The presence of the chloro and oxetanyloxy substituents would be expected to modify the properties of the resulting polymer, such as its solubility, processability, and electronic characteristics. This could lead to the development of new materials for applications in electronics, sensors, or coatings.

Theoretical and Computational Chemistry Studies of 5 Chloro 2 Oxetan 3 Yloxy Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 5-Chloro-2-(oxetan-3-yloxy)aniline. nih.gov DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are frequently used to optimize the molecular geometry and calculate various electronic properties. jmaterenvironsci.comresearchgate.net

Key parameters derived from quantum chemical calculations provide a quantitative measure of the molecule's electronic characteristics and reactivity:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. chemrxiv.org The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrxiv.orgacs.org This is vital for predicting how the molecule will interact with other chemical species.

Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity index can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors offer a comprehensive view of the molecule's reactivity profile. researchgate.net

| Calculated Electronic Property | Significance for this compound | Typical Computational Method |

| HOMO Energy | Indicates the propensity to undergo electrophilic attack. The aniline (B41778) ring is the likely site. | DFT (e.g., B3LYP/6-311G(d,p)) |

| LUMO Energy | Suggests susceptibility to nucleophilic attack. | DFT (e.g., B3LYP/6-311G(d,p)) |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity. A smaller gap implies higher reactivity. | DFT (e.g., B3LYP/6-311G(d,p)) |

| Molecular Electrostatic Potential (MEP) | Maps regions of positive and negative electrostatic potential, predicting sites for intermolecular interactions. | DFT (e.g., B3LYP/6-311G(d,p)) |

| Mulliken Atomic Charges | Provides insight into the charge distribution on individual atoms. | DFT (e.g., B3LYP/6-311G(d,p)) |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. jmaterenvironsci.com | DFT (e.g., B3LYP/6-311G(d,p)) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time, particularly its conformational flexibility and interactions with its environment. researchgate.net MD simulations are especially useful for a molecule like this compound, which possesses several rotatable bonds.

MD simulations can be employed to:

Explore Conformational Space: By simulating the molecule's motion over nanoseconds or longer, MD can identify the most stable, low-energy conformations and the energy barriers between them. nih.govresearchgate.net

Analyze Intermolecular Interactions: When simulated in a solvent, such as water, MD can reveal how the molecule interacts with its surroundings through hydrogen bonds and other non-covalent interactions. researchgate.netbohrium.com The amine group of the aniline and the oxygen atom of the oxetane (B1205548) are potential hydrogen bond acceptors, while the N-H protons of the amine group can act as hydrogen bond donors. sci-hub.semdpi.com

Calculate Thermodynamic Properties: MD simulations can be used to compute properties like the radial distribution function, which provides information about the local ordering of solvent molecules around the solute. researchgate.net

| Simulation Aspect | Information Gained for this compound | Typical Simulation Software |

| Conformational Sampling | Identification of preferred spatial arrangements of the oxetane and aniline moieties. chemrxiv.org | GROMACS, AMBER, NAMD |

| Solvation Analysis | Understanding how the molecule interacts with water or other solvents, affecting its solubility. | GROMACS, AMBER, NAMD |

| Hydrogen Bond Dynamics | Characterizing the formation and breaking of hydrogen bonds with solvent or other molecules. bohrium.com | GROMACS, AMBER, NAMD |

| Radial Distribution Functions | Describing the probability of finding solvent molecules at a certain distance from specific atoms of the solute. researchgate.net | GROMACS, AMBER, NAMD |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. d-nb.infolmu.edu These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra. DFT calculations are widely used for this purpose. d-nb.info

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The predicted chemical shifts for the aromatic protons and carbons of the aniline ring, as well as for the protons and carbons of the oxetane ring, can be compared with experimental data to validate the molecular structure. jmaterenvironsci.com The accuracy of these predictions can be high, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.info

IR Spectroscopy: The vibrational frequencies corresponding to the absorption bands in an IR spectrum can also be computed using DFT. lmu.edu Key vibrational modes for this compound would include the N-H stretching of the amine group, C-H stretching of the aromatic and oxetane rings, C-O-C stretching of the ether linkage, and C-Cl stretching. spectroscopyonline.comfiveable.me The C-O stretching vibration of the ether group typically appears in the 1000-1300 cm⁻¹ range. fiveable.me

| Spectroscopic Technique | Predicted Parameters for this compound | Computational Method |

| ¹H NMR | Chemical shifts for aromatic, oxetane, and amine protons. | DFT with GIAO method (e.g., B3LYP/6-311+G(2d,p)) d-nb.info |

| ¹³C NMR | Chemical shifts for aromatic and oxetane carbons. | DFT with GIAO method (e.g., B3LYP/6-311+G(2d,p)) d-nb.info |

| IR Spectroscopy | Vibrational frequencies for N-H, C-H, C-O, and C-Cl stretching and bending modes. | DFT (e.g., B3LYP/6-311G(d,p)) |

Computational Design of Novel Derivatives and Reaction Pathways

One of the most exciting applications of computational chemistry is the in silico design of novel molecules with desired properties. researchgate.net For this compound, this could involve designing derivatives with enhanced biological activity, improved solubility, or altered reactivity. researchgate.netnih.gov

Derivative Design: By systematically modifying the substituents on the aniline ring or the oxetane moiety, computational models can predict how these changes will affect the molecule's electronic properties, conformation, and potential for intermolecular interactions. researchgate.net For example, replacing the chlorine atom with other halogens or with electron-donating groups would predictably alter the electronic landscape of the molecule. The oxetane group is a particularly interesting motif in drug discovery, as it can improve properties like aqueous solubility and metabolic stability. researchgate.netnih.govresearchgate.net

Reaction Pathway Analysis: Computational methods can be used to explore potential synthetic routes to this compound and its derivatives. researchgate.net By calculating the energies of reactants, transition states, and products, it is possible to determine the activation barriers and thermodynamics of different reaction steps. beilstein-journals.org This can help in optimizing reaction conditions and in predicting the feasibility of novel synthetic strategies. For instance, the formation of the ether linkage could be modeled to understand the mechanism and energetics of the reaction.

| Design/Analysis Area | Computational Approach | Potential Application for this compound |

| Novel Derivative Screening | High-throughput virtual screening of a library of derivatives with modified substituents. | Identifying derivatives with improved binding affinity to a biological target. |

| Physicochemical Property Prediction | QSPR (Quantitative Structure-Property Relationship) modeling. | Predicting the solubility and lipophilicity of new derivatives. researchgate.net |

| Reaction Mechanism Elucidation | Transition state searching and intrinsic reaction coordinate (IRC) calculations. beilstein-journals.org | Understanding the step-by-step mechanism of the synthesis of the parent molecule or its derivatives. |

| Catalyst Design | Modeling the interaction of reactants with potential catalysts. | Identifying more efficient catalysts for the synthesis. rsc.org |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The synthesis of multi-substituted anilines often presents challenges in terms of efficiency and selectivity. eurekalert.org While specific high-yield synthetic routes for 5-Chloro-2-(oxetan-3-yloxy)aniline are not extensively documented in publicly available literature, plausible pathways can be inferred from the synthesis of analogous compounds. A common method for preparing similar structures, such as 5-Methyl-2-(oxetan-3-yloxy)aniline, involves the reaction of a substituted nitroaniline with oxetan-3-ol (B104164). smolecule.com This suggests a potential route starting from 4-chloro-2-nitrophenol (B165678), followed by etherification with a suitable oxetane (B1205548) precursor and subsequent reduction of the nitro group.

Future research is likely to focus on the development of more direct and efficient synthetic methods. Modern approaches to aniline (B41778) synthesis that could be explored include:

Domino Rearrangement Reactions: Cationic copper catalysts have been shown to effectively promote the synthesis of sequentially multi-substituted anilines from ortho-alkylated N-methoxyanilines under mild conditions. eurekalert.org Adapting such domino reactions could offer a novel and highly selective pathway to the target compound and its derivatives.

Photocatalytic Methods: Visible light photocatalysis, using iridium or ruthenium complexes, has emerged as a powerful tool for aniline synthesis from simple precursors like cyclohexanones and amines. acs.org These methods operate at room temperature and could provide a more sustainable and atom-economical alternative to traditional multi-step syntheses. acs.org

These advanced synthetic strategies could lead to higher yields, reduced reaction times, and greater functional group tolerance, thereby enhancing the accessibility of this compound for further research and application.

Development of Advanced Catalytic Systems for this compound Transformations

The reactivity of this compound is dictated by the aniline core, the chloro substituent, and the oxetane ring. Each of these sites offers opportunities for catalytic transformations to generate a diverse range of derivatives.

Oxetane Ring-Opening: The strained oxetane ring is prone to ring-opening reactions, which can be catalyzed by various Lewis and Brønsted acids. chemrxiv.orgnih.govmagtech.com.cn Indium(III) triflate (In(OTf)₃) has been shown to be an effective catalyst for the intramolecular cyclization of 3-amido oxetanes to form oxazolines. nih.gov Frustrated Lewis pairs, such as those involving B(C₆F₅)₃, can catalyze the reductive opening of oxetanes with hydrosilanes. acs.org Future work could explore the selective catalytic opening of the oxetane ring in this compound to introduce new functional groups.

Aniline Transformations: The aniline moiety can undergo a variety of catalytic cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) to form C-N and C-C bonds. These reactions would allow for the introduction of a wide range of substituents on the aromatic ring, further diversifying the chemical space around the core structure.

Cooperative Catalysis: The development of cooperative catalytic systems that can activate and transform different parts of the molecule in a controlled manner is a significant area of future research. For instance, a cooperative Co/Ni catalysis system has been used for the cross-electrophile coupling of alkyl radicals generated from oxetane ring-opening with aryl halides. researchgate.net

The following table summarizes potential catalytic systems for the transformation of this compound:

| Catalytic System | Target Moiety | Potential Transformation |

| In(OTf)₃, Sc(OTf)₃ | Oxetane | Ring-opening/cyclization |

| B(C₆F₅)₃ / Hydrosilane | Oxetane | Reductive ring-opening |

| Vitamin B₁₂ / Co-catalyst | Oxetane | Radical ring-opening |

| Pd, Cu, Ni catalysts | Aniline/Chloro group | Cross-coupling reactions |

Mechanistic Studies of Complex Reactions Involving the Compound

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. For this compound, mechanistic studies would be essential in several areas:

Synthesis Mechanism: The likely synthesis via nucleophilic aromatic substitution (SNAr) of a chloronitrobenzene derivative with oxetan-3-ol would involve the formation of a Meisenheimer complex. Detailed kinetic and computational studies could elucidate the factors controlling the regioselectivity and efficiency of this step.

Catalytic Ring-Opening: The mechanism of Lewis acid-catalyzed oxetane ring-opening involves the coordination of the acid to the oxygen atom, followed by nucleophilic attack. nih.govacs.org Mechanistic studies would help in controlling the regioselectivity of the ring-opening, which can be influenced by steric and electronic factors. magtech.com.cn

Photocatalytic Reactions: In photocatalytic trifluoromethylation of anilines, the mechanism is believed to involve the generation of CF₃ radicals that add to the aniline ring, followed by oxidation of the resulting radical intermediate. conicet.gov.ar Similar mechanistic investigations for reactions involving this compound would be vital for controlling the reaction outcome.

Aniline Reactions: The kinetics and mechanisms of reactions involving substituted anilines, such as their reaction with chloramine (B81541) T, have been studied. rsc.org Such studies on the target compound would provide valuable insights into its reactivity profile.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. mdpi.com The integration of the synthesis and transformation of this compound into flow chemistry platforms is an emerging trend.

Continuous Synthesis: The synthesis of anilines has been successfully adapted to continuous flow processes. acs.org For instance, the reduction of nitroaromatics can be carried out in a flow reactor with an immobilized catalyst, allowing for continuous production and easy separation of the product. acs.org A similar setup could be envisioned for the final reduction step in the synthesis of this compound.

Hazardous Reactions in Flow: Reactions involving unstable intermediates or hazardous reagents can be performed more safely in a flow reactor due to the small reaction volumes and precise control over reaction parameters. mdpi.com The generation and use of highly unstable organometallic reagents, such as 3-oxetanyllithium, has been demonstrated using flow technology. nih.gov

Automated Synthesis: The combination of flow chemistry with automated platforms allows for the rapid optimization of reaction conditions and the synthesis of compound libraries. acs.org This would be particularly beneficial for exploring the chemical space around the this compound scaffold.

Application in the Synthesis of Functionally Diverse Chemical Libraries

The unique structural features of this compound make it an attractive building block for the synthesis of chemical libraries for drug discovery and materials science. smolecule.com

Combinatorial Chemistry: Combinatorial chemistry techniques enable the rapid synthesis of a large number of related compounds. youtube.com Functionalized anilines are valuable starting materials in combinatorial synthesis. nih.govacs.org The aniline group of the title compound can be readily derivatized, for example, through acylation or participation in multi-component reactions, to generate a library of amides or more complex heterocyclic structures.

Scaffold for Drug Discovery: The oxetane ring is a desirable motif in medicinal chemistry as it can act as a bioisostere for carbonyl and gem-dimethyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability. nih.gov The presence of the oxetane, along with the chloro and aniline functionalities, provides multiple points for diversification, making this compound a promising scaffold for the development of new therapeutic agents.

Protein-Directed Dynamic Combinatorial Chemistry: In this approach, a biological target templates the formation of the best-binding ligand from a dynamic library of reversibly reacting fragments. nih.gov The aniline moiety of the title compound could participate in reversible reactions, such as acylhydrazone formation, making it a potential building block for dynamic combinatorial libraries. nih.gov

The generation of libraries based on the this compound scaffold could lead to the discovery of novel compounds with interesting biological activities or material properties.

Q & A

Q. What synthetic methodologies are suitable for preparing 5-Chloro-2-(oxetan-3-yloxy)aniline, and how can competing side reactions be minimized?

- Methodological Answer : The synthesis can be adapted from protocols for analogous aniline derivatives. A two-step approach is recommended:

Oxyfunctionalization : Introduce the oxetan-3-yloxy group via nucleophilic aromatic substitution (SNAr) on 5-chloro-2-nitroaniline under basic conditions (e.g., K₂CO₃/DMF, 80°C). Ensure careful control of stoichiometry (1:1.2 molar ratio of oxetan-3-ol to nitro precursor) to avoid over-alkylation .

Nitro Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) selectively reduces the nitro group to an amine. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.2 in ethyl acetate/hexane 1:3) to prevent over-reduction .

- Key Contradictions : Oxetane rings are sensitive to acidic conditions; avoid HCl during workup to prevent ring-opening side products .

Q. What analytical techniques are optimal for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : Use -NMR to confirm oxetane integration (δ 4.8–5.2 ppm for oxetane protons) and amine presence (δ 3.5–4.0 ppm, broad singlet). -NMR should show characteristic oxetane carbons at ~80 ppm. Discrepancies in coupling constants may arise from rotational isomerism; use variable-temperature NMR to resolve .

- HPLC-MS : Employ reverse-phase C18 columns (ACN/water gradient) with ESI-MS to verify purity (>95%) and molecular ion [M+H]+ at m/z 213. Contradictory retention times may indicate residual solvents; cross-validate with GC-MS .

Q. How does the oxetane group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 1–10) and monitor degradation via HPLC at 25°C and 40°C. Oxetane rings are prone to acid-catalyzed hydrolysis (pH < 3), leading to cleavage products (e.g., 5-chloro-2-hydroxyaniline). Use LC-MS to identify degradation pathways .

- Thermal Stability : Store solid samples at 4°C, 25°C, and 40°C for 4 weeks. Degradation >5% at 40°C suggests the need for inert atmosphere storage .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions, and how do steric effects from the oxetane group alter regioselectivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model transition states for Buchwald-Hartwig amination. The oxetane’s steric bulk (≈1.8 Å van der Waals radius) may disfavor ortho-substitution, directing reactions to the para-chlorine position. Validate with kinetic experiments (e.g., competition studies between aryl halides) .

- Molecular Dynamics : Simulate solvent-accessible surface areas to predict steric hindrance in Pd-catalyzed couplings. Compare with experimental yields from Suzuki-Miyaura reactions using phenylboronic acid .

Q. How can isotopic labeling (e.g., ) of the aniline group elucidate metabolic pathways in in vitro hepatocyte models?

- Methodological Answer :

- Synthesis of -Labeled Analog : Replace NH₄Cl with during nitro reduction. Confirm isotopic incorporation via HRMS (Δm/z +1.0034) .

- Metabolite Profiling : Incubate labeled compound with primary hepatocytes (37°C, 5% CO₂) for 24h. Use LC-QTOF-MS to track -containing metabolites (e.g., hydroxylated or glucuronidated derivatives). Compare fragmentation patterns with unlabeled controls to assign structures .

Q. What mechanistic insights explain contradictory cytotoxicity data in cancer cell lines (e.g., IC₅₀ variability >10 μM between MCF-7 and HeLa cells)?

- Methodological Answer :

- Target Engagement Studies : Perform cellular thermal shift assays (CETSA) to identify protein targets. Heat cells (37–67°C) post-treatment, isolate soluble proteins, and quantify via Western blot. A shift in thermal stability (ΔTm >2°C) suggests direct binding .

- ROS Scavenging Assays : Measure intracellular ROS levels (DCFH-DA probe) to determine if cytotoxicity correlates with oxidative stress. Contradictory IC₅₀ values may arise from differential antioxidant enzyme expression (e.g., SOD1 in HeLa vs. MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.